

suppliers and price of 4-Chloro-7-ethoxy-6-nitroquinazoline API intermediate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Chloro-7-ethoxy-6-nitroquinazoline
CAS No.:	936954-10-8
Cat. No.:	B2864715

[Get Quote](#)

An In-depth Technical Guide to the Synthesis, Application, and Sourcing of 4-Chloro-7-substituted-6-nitroquinazoline Intermediates for API Manufacturing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Chloro-7-ethoxy-6-nitroquinazoline** and its closely related, commercially significant analogs. As a pivotal intermediate in the synthesis of targeted cancer therapies, understanding its chemistry, reaction mechanisms, and market landscape is crucial for professionals in drug development. This document moves beyond a simple data sheet to explain the causal relationships in its synthesis and application, offering field-proven insights for researchers and process chemists.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique heterocyclic structure serves as a robust anchor for

molecules designed to interact with the ATP-binding sites of various protein kinases. Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Specifically, the 4-anilinoquinazoline core is fundamental to several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The intermediate, **4-Chloro-7-ethoxy-6-nitroquinazoline**, and its analogs are critical starting materials for the synthesis of potent, irreversible "second-generation" EGFR inhibitors like Afatinib and Dacomitinib, which are used to treat non-small cell lung cancer (NSCLC).[1][2] The strategic placement of the chloro, nitro, and ethoxy (or other alkoxy/halo) groups on the quinazoline core is not arbitrary; it is a deliberate design to facilitate a highly controlled, multi-step synthesis of the final Active Pharmaceutical Ingredient (API).

Synthesis and Mechanistic Rationale

The synthesis of 4-Chloro-7-substituted-6-nitroquinazolines is a multi-step process that requires precise control over reaction conditions. While the specific ethoxy variant is less common in readily available literature, its synthesis follows the same well-established pathway as its fluoro and methoxy analogs. The general pathway begins with a substituted anthranilic acid.

Core Synthesis Pathway

The process can be logically broken down into three primary stages: cyclization, nitration, and chlorination.

Caption: Key steps in API synthesis starting from the quinazoline intermediate.

Protocol for SNAr and Subsequent Steps

- Nucleophilic Aromatic Substitution (SNAr):
 - Protocol: 4-Chloro-7-fluoro-6-nitroquinazoline (a common analog) is reacted with 3-chloro-4-fluoroaniline in a solvent like toluene, often in the presence of a base like triethylamine, at 40-50°C. [3]The same principle applies to the ethoxy variant.

- **Trustworthiness & Causality:** This reaction is the cornerstone of the API's synthesis. The C4 position is highly electron-deficient due to the influence of the ring nitrogens and the C6-nitro group, making it susceptible to attack by the nucleophilic amine of the aniline. The reaction proceeds smoothly under relatively mild conditions, which is crucial for industrial-scale production to minimize side products.
- **Nitro Group Reduction:**
 - **Protocol:** The nitro group of the coupled product is reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ gas over a Palladium-on-carbon catalyst) or other reducing agents like iron in acetic acid. [2] * **Expertise & Rationale:** This reduction unmaskes the C6-amino group. This new functional group is essential for the final step, where the reactive side chain that confers the irreversible binding property is attached.
- **Amidation (Side-Chain Attachment):**
 - **Protocol:** The resulting diamine is reacted with an activated acryloyl chloride derivative (e.g., (E)-4-(dimethylamino)but-2-enoyl chloride). This forms the final amide bond.
 - **Expertise & Rationale:** This step introduces the Michael acceptor (the α,β -unsaturated carbonyl system). This group is specifically designed to form a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition. This is the key pharmacological feature of second-generation TKIs.

Market Analysis: Suppliers and Pricing

Sourcing high-purity intermediates is a critical step in drug development. While **4-Chloro-7-ethoxy-6-nitroquinazoline** is a specific derivative, a market survey of its closest and more common analogs provides a reliable proxy for availability and cost. Researchers often source these analogs for initial studies before commissioning a custom synthesis of a specific variant.

The following table summarizes representative suppliers and pricing for key 4-Chloro-7-substituted-6-nitroquinazoline analogs. Prices are subject to change and depend on purity, quantity, and supplier.

Compound Name	CAS Number	Representative Supplier(s)	Example Pricing (USD/INR)	Purity
4-Chloro-7-fluoro-6-nitroquinazoline	162012-70-6	Sigma-Aldrich	\$191.00 / 100 mg	-
4-Chloro-6-nitroquinazoline	19815-16-8	Chem-Impex	-	≥ 97%
4-Chloro-7-methoxy-6-nitroquinazoline	55496-69-0	ChemicalBook	-	-
4-Chloro-6,7-dimethoxyquinazoline	13790-39-1	Tokyo Chemical Industry (TCI)	₹4,300 / 5 g	>98.0%

Note: The pricing information is based on catalog listings for research quantities and may not reflect bulk industrial pricing. The absence of a price indicates that it is typically provided upon quotation. [4][5]

Analytical Characterization and Safety

Quality Control: Ensuring the identity and purity of the intermediate is paramount. Standard analytical techniques include:

- NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and connectivity of the atoms. [6]* MS (Mass Spectrometry): To verify the molecular weight of the compound. [6]* HPLC (High-Performance Liquid Chromatography): To determine the purity and quantify any impurities. Safety and Handling: Based on the Safety Data Sheets (SDS) for closely related quinazoline intermediates, this class of compounds should be handled with care. [7][8][9]* GHS Hazard Classification: Typically classified as Harmful if swallowed (Acute Toxicity, Oral), Causes skin irritation, and Causes serious eye irritation. [8][9]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [10]* First Aid: In case of

contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention. [5][10]

Conclusion

4-Chloro-7-ethoxy-6-nitroquinazoline and its analogs are high-value intermediates whose chemical architecture is expertly tailored for the synthesis of advanced oncology APIs. Their multi-step synthesis is based on fundamental organic chemistry principles, while their application in drug manufacturing hinges on a crucial SNAr reaction. For researchers and drug development professionals, a thorough understanding of this pathway, coupled with strategic sourcing from reliable suppliers, is essential for the successful and efficient production of next-generation targeted therapies.

References

- CN103304492B - The synthetic method of a kind of EGFR inhibitor Dacomitinib - Google P
- Chemical Safety Data Sheet MSDS / SDS - 4-CHLORO-7-METHOXY-6-NITROQUINAZOLINE - ChemicalBook. (URL:)
- CN103288759A - Method for preparing dacomitinib - Google P
- How to synthesize Dacomitinib (PF299804)? - ChemicalBook. (URL:)
- Synthetic process of antitumor drug dacomitinib - ResearchG
- 4-CHLORO-7-NITROQUINAZOLINE | 19815-17-9 - ChemicalBook. (URL:)
- CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor)
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL:)
- Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press. (URL: [\[Link\]](#))
- A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimale
- 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem. (URL: [\[Link\]](#))
- 6-Nitro-7-chloro-4-hydroxy quinazoline - Sarex. (URL: [\[Link\]](#))
- Figure 2 from Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Semantic Scholar. (URL: [\[Link\]](#))

- 7-Chloro-6-nitro-4(3H)quinazolinone (97%) - Amerigo Scientific. (URL: [\[Link\]](#))
- Afatinib - New Drug Approvals. (URL: [\[Link\]](#))
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC. (URL: [\[Link\]](#))
- Synthesis of 4,7-dichloro-6-nitroquinazoline (IV). Reagents and... - ResearchGate. (URL: [\[Link\]](#))
- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google P
- 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | CID 459610 - PubChem. (URL: [\[Link\]](#))
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
- 4-Chloro-6-nitroquinazoline | C₈H₄ClN₃O₂ | CID 11356257 - PubChem. (URL: [\[Link\]](#))
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (URL: [\[Link\]](#))
- Key Pharmaceutical Intermediates: Understanding 4-Chloro-6-Iodoquinazoline's Significance - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. How to synthesize Dacomitinib \(PF299804\)?_Chemicalbook \[chemicalbook.com\]](#)
- [2. syncsci.com \[syncsci.com\]](#)
- [3. 4-Quinazolinamine, N-\(3-chloro-4-fluorophenyl\)-7-fluoro-6-nitro- synthesis - chemicalbook \[chemicalbook.com\]](#)
- [4. chemimpex.com \[chemimpex.com\]](#)

- [5. chemicalbook.com \[chemicalbook.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. fishersci.com \[fishersci.com\]](#)
- [8. 4-Chloro-7-fluoro-6-nitroquinazoline | C₈H₃ClFN₃O₂ | CID 10609358 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. 4-Chloro-6-nitroquinazoline | C₈H₄ClN₃O₂ | CID 11356257 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [10. fishersci.com \[fishersci.com\]](#)
- [To cite this document: BenchChem. \[suppliers and price of 4-Chloro-7-ethoxy-6-nitroquinazoline API intermediate\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2864715/docs#suppliers-and-price-of-4-chloro-7-ethoxy-6-nitroquinazoline-api-intermediate\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check